N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Overview
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a chemical compound. It has been mentioned in the context of reactions with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors to afford organo-carboxamide ruthenium (II) complexes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of N - (benzo [ d ]thiazol-2-yl)pyrazine-2-carboxamide ( HL1) and N - (1H-benzo [ d ]imidazol-2-yl)pyrazine-2-carboxamide ( HL2) ligands with Ru (PPh 3) 3 ClH (CO) and Ru (PPh 3) 3 (CO) 2 H 2 precursors afforded the respective organo-carboxamide ruthenium ( II) complexes .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of these complexes confirm distorted octahedral geometries around the Ru ( II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands (PPh 3 /CO/H/Cl) .Chemical Reactions Analysis
The Ru ( II) complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones, giving a maximum turnover number (TON) of 990 within 6 h . The catalytic activities of the Ru ( II) complexes were dependent on both the carboxamidate and auxiliary ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the properties of 6-Chloro- N - (6- (2-chlorophenyl)- [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazol-3-yl)benzo [ d ]thiazol-2-amine were analyzed using IR, 1 H NMR, 13 C NMR, and MS .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Various derivatives of thiophene carboxamides, including structures similar to N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, have been synthesized through different chemical processes. These involve reactions such as condensation, hydrolysis, and cyclization, utilizing various reagents and conditions to produce the target molecules (Talupur, Satheesh, & Chandrasekhar, 2021).
Characterization Methods : Characterization of these synthesized molecules is typically achieved using techniques like IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, providing detailed information about the chemical structure and properties of the compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Applications
Antimicrobial Activity : Some derivatives have been studied for their antimicrobial properties. For example, certain thiophene-2-carboxamide derivatives exhibit antimicrobial effects and have been evaluated through molecular docking studies (Atta & Abdel‐Latif, 2021).
Anticancer Properties : Research has indicated the potential anticancer activities of thiophene derivatives. These compounds have been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell growth (Atta & Abdel‐Latif, 2021).
Chemical Properties and Applications
Crystal Structure Analysis : Detailed crystal structure analysis of similar compounds, using techniques like X-ray diffraction, has been conducted to understand the molecular arrangement and bonding patterns, which is crucial for their potential applications in various fields (Vasu et al., 2004).
Optoelectronic Properties : Research into the optoelectronic properties of thiophene-based compounds, including studies on their electrical conductivity and optical characteristics, has been conducted. This is significant for their potential use in electronic and photonic devices (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of this compound is likely to be the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
It is known that benzothiazole derivatives can inhibit the dpre1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria .
Biochemical Pathways
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles . The impact of these properties on the bioavailability of N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide would need to be studied further.
Result of Action
The result of the action of N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting cell wall biosynthesis, this compound causes the death of the bacteria .
Future Directions
Future research could focus on the development of new compounds based on the “N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide” scaffold. For instance, the synthesis of new benzothiazole based anti-tubercular compounds has been highlighted as a promising area of research . Additionally, the distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide suggest potential future directions .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c1-8(18)15-9-4-5-10-12(7-9)21-14(16-10)17-13(19)11-3-2-6-20-11/h2-7H,1H3,(H,15,18)(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGFDRYLKPLRIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320744 | |
Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822400 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325978-27-6 | |
Record name | N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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